Cas no 118511-81-2 (1-(Piperidin-4-yl)-1H-indole)

1-(Piperidin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-(Piperidin-4-yl)-1H-indole
- 1-(4-piperidinyl)-1H-Indole
- 1H-Indole, 1-(4-piperidinyl)-
- 1-(4-piperidyl)indole
- 1-(piperidin-4-yl)indole
- 1-piperidin-4-yl-1H-indol
- 1-Piperidin-4-yl-1H-indole
- 1-piperidin-4-yl-2H-indole
- 4-(1-indolyl)-piperidine
- 4-(indol-1-yl)piperidine
- ACMC-20elh1
- AGN-PC-000DCE
- CTK4B0713
- SureCN1239171
- 1H-Indole,1-(4-piperidinyl)-
- AK115652
- 4(1-indolyl)-piperidine
- 1-(piperidin-4-yl)-indole
- 1-N-(piperidin-4-yl)indole
- 1-N-(piperidin-4-yl)-indole
- RQEDXUKWSYJDPG-UHFFFAOYSA-N
- SB14988
- 1_4_piperidinyl_1H_indole
- DTXSID40555741
- MFCD07364487
- CS-0155963
- AKOS015840933
- EN300-1699612
- FT-0740850
- 1-piperidin-4-ylindole
- A893140
- 118511-81-2
- 1-(4-Piperidinyl)-1H-indole, AldrichCPR
- DS-4253
- SCHEMBL1239171
- DA-30910
-
- MDL: MFCD07364487
- Inchi: 1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
- InChI Key: RQEDXUKWSYJDPG-UHFFFAOYSA-N
- SMILES: N1(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 200.13148
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17
Experimental Properties
- PSA: 16.96
1-(Piperidin-4-yl)-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1-(Piperidin-4-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A246888-5g |
1-(Piperidin-4-yl)-1H-indole |
118511-81-2 | 98% | 5g |
$1236.0 | 2023-08-31 | |
Chemenu | CM130822-5g |
1-(piperidin-4-yl)-1H-indole |
118511-81-2 | 95%+ | 5g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D543312-250mg |
1-PIPERIDIN-4-YL-1H-INDOLE |
118511-81-2 | 97% | 250mg |
$450 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P87520-100mg |
1-(Piperidin-4-yl)-1H-indole |
118511-81-2 | 100mg |
¥486.0 | 2021-09-04 | ||
Alichem | A129010224-1g |
1-(Piperidin-4-yl)-1H-indole trifluoroacetate |
118511-81-2 | 95% | 1g |
$539.28 | 2023-09-04 | |
Enamine | EN300-1699612-2.5g |
1-(piperidin-4-yl)-1H-indole |
118511-81-2 | 91% | 2.5g |
$1623.0 | 2023-09-20 | |
Enamine | EN300-1699612-0.5g |
1-(piperidin-4-yl)-1H-indole |
118511-81-2 | 91% | 0.5g |
$647.0 | 2023-09-20 | |
Enamine | EN300-1699612-10.0g |
1-(piperidin-4-yl)-1H-indole |
118511-81-2 | 91% | 10g |
$3561.0 | 2023-05-26 | |
Enamine | EN300-1699612-5.0g |
1-(piperidin-4-yl)-1H-indole |
118511-81-2 | 91% | 5g |
$2401.0 | 2023-05-26 | |
eNovation Chemicals LLC | Y1292396-5g |
1-(Piperidin-4-yl)-1H-indole |
118511-81-2 | 95% | 5g |
$2675 | 2024-07-28 |
1-(Piperidin-4-yl)-1H-indole Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 1-(Piperidin-4-yl)-1H-indole
1-(Piperidin-4-yl)-1H-indole: An Overview of Its Structure, Properties, and Applications
1-(Piperidin-4-yl)-1H-indole (CAS No. 118511-81-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-piperidinylindole, is a member of the indole family and features a piperidine ring attached to the indole nucleus. The unique structural arrangement of this compound endows it with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The indole scaffold is a fundamental building block in many natural products and synthetic compounds, known for its diverse biological properties. The addition of a piperidine ring at the 4-position of the indole nucleus introduces additional complexity and functionality, which can significantly influence the compound's pharmacological profile. Recent studies have highlighted the potential of 1-(Piperidin-4-yl)-1H-indole in areas such as neurodegenerative diseases, cancer, and inflammation.
In terms of its chemical structure, 1-(Piperidin-4-yl)-1H-indole consists of a seven-membered piperidine ring attached to the 4-position of the indole core. The indole moiety itself is composed of a benzene ring fused to a pyrrole ring, providing a rigid and planar structure that is crucial for its biological activity. The piperidine ring introduces additional conformational flexibility, which can be exploited to optimize binding interactions with target proteins.
The synthesis of 1-(Piperidin-4-yl)-1H-indole has been extensively studied, with several efficient routes reported in the literature. One common approach involves the condensation of an appropriate indole derivative with a piperidine-containing reagent, followed by optimization steps to achieve high yields and purity. These synthetic methods have been refined over the years to ensure scalability and cost-effectiveness, making 1-(Piperidin-4-yl)-1H-indole accessible for both academic research and industrial applications.
One of the key areas where 1-(Piperidin-4-yl)-1H-indole has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that this compound can modulate various signaling pathways involved in neuronal survival and function. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 1-(Piperidin-4-yl)-1H-indole has been found to exhibit neuroprotective effects by reducing oxidative stress and promoting neurotrophic factor expression.
In the context of cancer research, 1-(Piperidin-4-yl)-1H-indole has been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways such as PI3K/Akt and MAPK/ERK. Furthermore, it has been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells, making it an attractive candidate for further development as an anticancer drug.
Another area where 1-(Piperidin-4-yl)-1H-indole has shown potential is in the treatment of inflammatory conditions. Inflammation is a complex process involving multiple cellular and molecular mediators, and compounds that can modulate these processes are highly sought after. Research has indicated that 1-(Piperidin-4-yl)-1H-indole can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models. This property makes it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-(Piperidin-4-yl)-1H-indole have also been studied to understand its behavior in biological systems. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are crucial for ensuring that the compound reaches its intended target tissues at therapeutic concentrations without causing significant side effects.
In conclusion, 1-(Piperidin-4-yl)-1H-indole (CAS No. 118511-81-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation in areas such as neurodegenerative diseases, cancer, and inflammation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its development into novel therapeutic agents.
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